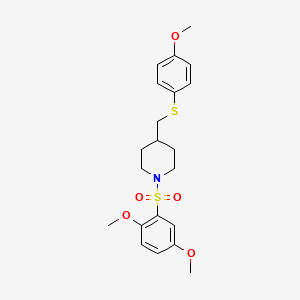

1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine

Beschreibung

1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine is a piperidine derivative featuring a sulfonyl group at the 1-position attached to a 2,5-dimethoxyphenyl ring and a thioether-linked 4-methoxyphenylmethyl group at the 4-position. This compound integrates electron-donating methoxy substituents and a sulfonyl-thioether motif, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions .

Eigenschaften

IUPAC Name |

1-(2,5-dimethoxyphenyl)sulfonyl-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO5S2/c1-25-17-4-7-19(8-5-17)28-15-16-10-12-22(13-11-16)29(23,24)21-14-18(26-2)6-9-20(21)27-3/h4-9,14,16H,10-13,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDDIUZIWIWVQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, often using reagents such as sulfonyl chlorides in the presence of a base.

Thioether Formation: The thioether linkage is typically formed through a nucleophilic substitution reaction, where a thiol reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

Substitution: The methoxy groups on the aromatic rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical studies.

Medicine: Exploration as a candidate for drug development, particularly in targeting specific receptors or enzymes.

Industry: Use in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and thioether groups could play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and its analogs:

Key Research Findings and Implications

Structural Impact on Reactivity and Yield: The target compound’s sulfonyl-thioether architecture contrasts with RA [2,4] and RA [2,5], which utilize piperazine cores. Fluorinated analogs (e.g., RA [2,5]) show improved synthetic yields (43% vs. 15% for RA [2,4]) and purity (95% vs. 99%), suggesting fluorination enhances reaction efficiency or stability .

Electronic and Functional Group Effects: The 2,5-dimethoxybenzenesulfonyl group in the target compound provides electron-donating properties, whereas the nitro group in 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine introduces electron withdrawal, which may alter redox behavior or binding kinetics .

Biological Relevance :

- Piperidine/piperazine derivatives with 4-methoxyphenyl groups (e.g., RA [2,4], 9a) are frequently explored for CNS activity, such as serotonin reuptake inhibition (see SSRI analogs in ) .

- Despite structural similarities, the absence of direct pharmacological data for the target compound underscores the need for targeted assays to confirm hypothesized activities.

Biologische Aktivität

1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H24N2O5S

- Molar Mass : 392.5 g/mol

- IUPAC Name : 1-((2,5-dimethoxyphenyl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine

Research indicates that compounds similar to 1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine often interact with various neurotransmitter receptors and enzymes. Specifically, they may exhibit activity as:

- Selective Serotonin Reuptake Inhibitors (SSRIs) : Compounds in this class can enhance serotonin levels in the brain, which is crucial for mood regulation.

- Cholinesterase Inhibitors : This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease.

Antidepressant and Anxiolytic Effects

Studies have shown that similar sulfonamide derivatives can exhibit antidepressant-like effects in animal models. The compound's ability to modulate serotonergic pathways suggests potential efficacy in treating depression and anxiety disorders.

Antimicrobial Activity

In vitro studies have demonstrated that related compounds possess significant antimicrobial properties. For instance, a derivative with a similar structure showed inhibition zones against various pathogens, indicating potential use as an antimicrobial agent .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Similar Derivative | Antimicrobial | 0.22 - 0.25 |

Neuroprotective Effects

The neuroprotective properties of this compound have been explored through its interaction with cholinergic systems. Research indicates that it may help protect neuronal cells from apoptosis induced by oxidative stress .

Case Studies

-

Study on Neurotransmitter Modulation :

A study involving a related piperidine derivative showed that it could effectively increase serotonin levels while decreasing norepinephrine reuptake, leading to improved mood and cognitive function in animal models. -

Antimicrobial Evaluation :

A recent investigation into the antimicrobial properties of structurally similar compounds found that they effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.